1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea
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Overview
Description
1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-phenylethyl bromide to form 2-(4-methylpiperazin-1-yl)-1-phenylethane.
Urea Formation: The intermediate is then reacted with 2-methylsulfanylethyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the urea group or other functional groups.
Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]urea
- 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-ethyl)urea
- 1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylthioethyl)urea
Uniqueness
1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea is unique due to the presence of both a piperazine ring and a methylsulfanyl group. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c1-20-9-11-21(12-10-20)14-16(15-6-4-3-5-7-15)19-17(22)18-8-13-23-2/h3-7,16H,8-14H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDSGVVZBWFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=CC=C2)NC(=O)NCCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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